molecular formula C15H14O B075470 2,3-Dimethylbenzophenone CAS No. 1322-78-7

2,3-Dimethylbenzophenone

Cat. No.: B075470
CAS No.: 1322-78-7
M. Wt: 210.27 g/mol
InChI Key: ZSQCNVWYBBKUHS-UHFFFAOYSA-N
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Description

2,3-Dimethylbenzophenone is a useful research compound. Its molecular formula is C15H14O and its molecular weight is 210.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • UV Light Stabilizer : 2,5-Dimethylbenzophenone, a related compound, is extensively used as a UV light stabilizer in plastics, cosmetics, and films. It is produced through the benzoylation of p-xylene using catalysts. The study by Yadav et al. (2003) investigated the use of clay-supported catalysts for this purpose, providing an environmentally friendlier alternative to traditional homogeneous catalysts (Yadav, Asthana, & Kamble, 2003).

  • Photoenolization and Stereospecificity : The research by Pfau et al. (1978) studied the photoenolization of 2-Methyl- and 2,4-dimethylbenzophenone with various dienophiles. This research is significant for understanding the stereospecificity and regiospecificity of Diels-Alder reactions involving photodiénols derived from benzophenones (Pfau, Rowe, & Heindel, 1978).

  • Solid-State Photochemistry : The study by Ito et al. (1987) explored the solid-state photochemistry of various methyl-substituted benzophenones, including 4,4'-dimethylbenzophenone. This research helps in understanding the photoreactivity and stability of these compounds under UV irradiation, relevant for materials science and photophysics (Ito et al., 1987).

  • Crystal Structure and Energy Frameworks : Kumar (2019) conducted research on the tetramorphth crystals of 4,4–dimethylbenzophenone, investigating their structure and crystal packing. This study contributes to the understanding of polymorphism in organic compounds, crucial in pharmaceuticals and materials science (Kumar, 2019).

  • Electrical, Optical, and Mechanical Properties : Babu et al. (2008) investigated the impact of ion irradiation on the properties of 4,4′-dimethylbenzophenone crystals. Such studies are relevant in understanding how radiation affects the physical properties of materials, important in fields like material science and engineering (Babu, Ramasamy, Vijayan, Kanjilal, & Asokan, 2008).

  • Catalysis in Organic Synthesis : Morley (1977) explored the catalysis of aromatic acylations by metal oxides, using dimethylbenzophenones as substrates. This kind of research is significant for the development of new catalytic methods in organic synthesis (Morley, 1977).

Mechanism of Action

Biochemical Pathways

It is possible that the compound may influence various metabolic pathways, leading to downstream effects on cellular functions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,3-Dimethylbenzophenone . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets.

Properties

IUPAC Name

(2,3-dimethylphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c1-11-7-6-10-14(12(11)2)15(16)13-8-4-3-5-9-13/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQCNVWYBBKUHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60927582
Record name (2,3-Dimethylphenyl)(phenyl)methanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13319-69-2, 1322-78-7
Record name (2,3-Dimethylphenyl)phenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13319-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzophenone, ar,ar-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001322787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dimethylbenzophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013319692
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2,3-Dimethylphenyl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60927582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dimethylbenzophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.034
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Synthesis routes and methods

Procedure details

To a stirred solution of 2,3-dimethylbenzoyl chloride (35 g, 208 mmol) at 0° in dry dichloroethane (80 ml) was added anhydrous aluminium chloride (27.7 g, 208 mmol) portionwise over two minutes. The mixture was stirred for fifteen minutes and dry benzene (40 ml) was added. After warming to room temperature over fifteen minutes, the mixture was heated to reflux for four hours. The dark solution was cooled, poured onto ice (200 ml) containing concentrated hydrochloric acid (20 ml) and extracted with ether (3×100 ml). The combined organic layers were washed with 10% sodium hydroxide (2×50 ml), 10% sodium carbonate (50 ml) and brine (50 ml). After drying the organic layer over sodium sulphate, the solvent was removed under reduced pressure and the red oil (36 g) so obtained was chromatographed (SiO2 (400 g) using petroleum ether (60°-80°) and chloroform (0-12%) as eluent). This gave the desired 1-benzoyl-2,3 -dimethylbenzene (18.2 g, 42%).
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
27.7 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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